4-amino-3-(2-chlorophenyl)butanoic acid
CAS No.:
Cat. No.: VC8178566
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClNO2 |
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Molecular Weight | 213.66 g/mol |
IUPAC Name | 4-amino-3-(2-chlorophenyl)butanoic acid |
Standard InChI | InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-8(9)7(6-12)5-10(13)14/h1-4,7H,5-6,12H2,(H,13,14) |
Standard InChI Key | RNSIJRUPQJHCBR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(CC(=O)O)CN)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)CN)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
4-Amino-3-(2-chlorophenyl)butanoic acid is characterized by a butanoic acid backbone substituted with an amino group at position 4 and a 2-chlorophenyl group at position 3. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Weight | 213.66 g/mol | |
Density | 1.288 g/cm³ | |
Boiling Point | 360.19°C at 760 mmHg | |
Flash Point | 171.64°C | |
LogP | 2.38 |
The compound’s chiral center at position 3 confers stereospecificity, influencing its receptor-binding affinity . The 2-chloro substituent on the phenyl ring enhances lipophilicity compared to unsubstituted analogues, potentially affecting blood-brain barrier permeability .
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the structure. The -NMR spectrum displays characteristic peaks for the aromatic protons (δ 7.2–7.4 ppm), the amino group (δ 1.8 ppm), and the carboxylic acid proton (δ 12.1 ppm) . High-resolution mass spectrometry (HRMS) gives an exact mass of 213.05600 Da .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-amino-3-(2-chlorophenyl)butanoic acid typically involves multi-step sequences starting from substituted phenylalanines or aziridine intermediates. A regioselective ring-opening strategy, analogous to baclofen synthesis , has been adapted for the 2-chloro derivative:
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Aziridine Formation: 2-Chlorostyrene is converted to 2-phenylaziridine via epoxidation and subsequent ring closure.
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Allylation: Treatment with allylmagnesium bromide opens the aziridine ring, yielding a secondary amine intermediate.
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Oxidation: The allyl side chain is oxidized to a carboxylic acid using potassium permanganate () under acidic conditions .
Industrial-Scale Production
Industrial protocols emphasize cost-effective catalysts (e.g., palladium on carbon) and solvent recovery systems. Continuous flow reactors have been explored to enhance yield and reduce reaction times.
Pharmacological Profile
Mechanism of Action
4-Amino-3-(2-chlorophenyl)butanoic acid acts as a GABAB receptor agonist, though with reduced efficacy compared to baclofen. In vitro assays using tsA cells co-expressing GABABR1a/R2 receptors demonstrate an EC₅₀ of 12.3 µM, approximately 10-fold higher than baclofen . The 2-chloro substituent sterically hinders optimal receptor docking, as evidenced by molecular dynamics simulations .
Biological Activity
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Neuromodulation: Suppresses glutamate release in rat hippocampal slices at 50 µM .
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Antispasmodic Effects: Reduces muscle spasticity in murine models at 20 mg/kg (oral) .
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Metabolism: Undergoes hepatic glucuronidation, with a plasma half-life of 2.3 hours in rats .
Comparative Analysis with Structural Analogues
Chlorophenyl Substitution Effects
Compound | GABAB EC₅₀ (µM) | LogP |
---|---|---|
4-Amino-3-(2-chlorophenyl)butanoic acid | 12.3 | 2.38 |
Baclofen (4-chloro derivative) | 1.2 | 1.89 |
4-Fluoro analogue | 8.7 | 2.15 |
The 2-chloro substitution reduces receptor affinity by 90% compared to the 4-chloro isomer, likely due to suboptimal positioning in the orthosteric binding pocket .
Enantiomeric Differences
The (R)-enantiomer exhibits 5-fold higher activity than the (S)-form, underscoring the importance of stereochemistry.
Applications and Future Directions
Material Science
Incorporation into peptide-based polymers enhances thermal stability (decomposition temperature >250°C) .
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